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molecular formula C11H8F2N4O B8337567 N-(4-pyridazinyl)-N'-(3,5-difluorophenyl)urea

N-(4-pyridazinyl)-N'-(3,5-difluorophenyl)urea

Cat. No. B8337567
M. Wt: 250.20 g/mol
InChI Key: QIGXWFFHISNIJH-UHFFFAOYSA-N
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Patent
US04735650

Procedure details

To a stirred solution of 2.7 grams (0.021 mole) of 3,5-difluoroaniline in 100 ml of dioxane was added via syringe 1.5 ml (0.013 mole ) of trichloromethyl chloroformate. The reaction mixture was heated under reflux for 18 hours, cooled to ambient temperature, and 2.0 grams (0.021 mole) of 4-aminopyridazine and 7.01 ml (0.05 mole) of triethylamine were added. The reaction mixture was heated at 50° C. for one day, cooled to ambient temperature and filtered. The filter cake was washed with dioxane and dried. The solid was slurried in hot water for one hour. The mixture was filtered and the filter cake dried to give 4.1 grams of N-(4-pyridazinyl)-N'-(3,5-difluorophenyl)urea; m.p. 272°-273° C. The nmr spectrum was consistent with the proposed structure.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.01 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].ClC([O:13][C:14](Cl)(Cl)Cl)=O.[NH2:18][C:19]1[CH:24]=[CH:23][N:22]=[N:21][CH:20]=1.C(N(CC)CC)C>O1CCOCC1>[N:22]1[CH:23]=[CH:24][C:19]([NH:18][C:14]([NH:5][C:4]2[CH:3]=[C:2]([F:1])[CH:8]=[C:7]([F:9])[CH:6]=2)=[O:13])=[CH:20][N:21]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CN=NC=C1
Name
Quantity
7.01 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50° C. for one day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with dioxane
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filter cake dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=NC=C(C=C1)NC(=O)NC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 126.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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